(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-naphthalen-1-ylmethanimine
Overview
Description
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-naphthalen-1-ylmethanimine: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a naphthalene ring and a triazole ring, which are connected through a methanimine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-naphthalen-1-ylmethanimine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a condensation reaction with an appropriate naphthaldehyde derivative.
Formation of the Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the triazole derivative and the naphthaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-naphthalen-1-ylmethanimine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-naphthalen-1-ylmethanimine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting its replication and transcription processes. The methanimine linkage plays a crucial role in stabilizing the overall structure and enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-4-(1-naphthyl)-1,2,4-triazole: Similar structure but with phenyl groups instead of methyl groups on the triazole ring.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: Contains a piperidine ring instead of a naphthalene ring.
Uniqueness
- The presence of the naphthalene ring in (Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-naphthalen-1-ylmethanimine provides unique electronic and steric properties, enhancing its binding affinity and specificity to molecular targets.
- The methanimine linkage offers additional stability and rigidity to the overall structure, making it a valuable scaffold for drug design and material science applications.
Properties
IUPAC Name |
(Z)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-naphthalen-1-ylmethanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-17-18-12(2)19(11)16-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-10H,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUOHPSAKUZUFH-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C\C2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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